N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin
Description
Chemical Identification and Nomenclature
Systematic Nomenclature and Structural Features
SAAPF-AMC is systematically named 4-[[1-[[1-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid . Its molecular formula is C₂₉H₃₂N₄O₈ , with a molar mass of 564.59 g/mol. The structure comprises:
- A succinyl group (N-terminal modification) enhancing solubility and substrate recognition.
- The Ala-Ala-Phe tripeptide sequence, which mimics natural chymotrypsin cleavage sites.
- A 7-amido-4-methylcoumarin fluorophore , which emits fluorescence (λₑₓ = 360–380 nm; λₑₘ = 440–460 nm) upon hydrolysis.
Table 1: Key Identifiers of SAAPF-AMC
| Property | Value |
|---|---|
| CAS Registry Number | 71973-79-0 |
| EC Number | 635-336-2 |
| SMILES | CC(OC(=O)C1CC(=O)Nc2ccc3C(C)=CC(=O)Oc3c1)NC(=O)C(Cc4ccccc4)NC(=O)C(C)NC(=O)CCC(O)=O |
| Synonymous Designations | Suc-Ala-Ala-Phe-AMC; DA-78073; FS110519 |
The compound’s stereochemistry is critical, with L-configuration amino acids ensuring compatibility with protease active sites.
Properties
IUPAC Name |
4-[[1-[[1-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O8/c1-16-13-26(37)41-23-15-20(9-10-21(16)23)32-29(40)22(14-19-7-5-4-6-8-19)33-28(39)18(3)31-27(38)17(2)30-24(34)11-12-25(35)36/h4-10,13,15,17-18,22H,11-12,14H2,1-3H3,(H,30,34)(H,31,38)(H,32,40)(H,33,39)(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPVJKZZYOXPLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390826 | |
| Record name | N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71973-79-0 | |
| Record name | N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis of N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin typically follows a multi-step peptide synthesis approach involving:
- Protection of amino groups to prevent undesired side reactions.
- Stepwise coupling of amino acids to form the desired peptide sequence.
- Attachment of the 7-amido-4-methylcoumarin moiety at the C-terminal phenylalanine residue.
- Introduction of the N-succinyl group at the N-terminus to enhance solubility and stability.
This process is carried out under controlled conditions using peptide coupling reagents and organic solvents.
Key Reagents and Conditions
- Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used to activate carboxyl groups for peptide bond formation.
- Solvents: Dimethylformamide (DMF) is the preferred solvent due to its ability to dissolve both peptides and coupling reagents effectively.
- Protecting Groups: Amino groups are often protected using groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) during synthesis.
- Purification: High-performance liquid chromatography (HPLC) is employed to purify the final product, ensuring high purity (>98%) suitable for biochemical assays.
Industrial Scale Synthesis
Industrial production mirrors laboratory synthesis but incorporates automated peptide synthesizers to enhance throughput and reproducibility. Process optimization focuses on maximizing yield and purity while minimizing reaction times and solvent use. Post-synthesis purification typically involves preparative HPLC and lyophilization to obtain the compound as a stable powder.
Detailed Synthetic Route
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Protection of amino groups on Ala and Phe | Boc or Fmoc protecting groups, base (e.g., triethylamine) | Prevents side reactions during coupling |
| 2 | Sequential coupling of Ala and Phe residues | DCC/NHS in DMF, room temperature to mild heating | Formation of peptide bonds |
| 3 | Coupling of 7-amido-4-methylcoumarin to Phe residue | Activated AMC derivative, coupling reagents | Attaches fluorogenic group to peptide C-terminus |
| 4 | Introduction of N-succinyl group | Succinic anhydride in DMF or pyridine | Enhances solubility and stability |
| 5 | Deprotection and purification | Acidic or basic conditions depending on protecting groups, followed by HPLC | Yields pure N-Succinyl-Ala-Ala-Phe-AMC |
Research Findings on Preparation
- Yield and Purity: Optimized coupling conditions and protecting group strategies yield N-Succinyl-Ala-Ala-Phe-AMC with purity ≥98%, confirmed by HPLC and mass spectrometry analyses.
- Stability: The succinyl modification improves aqueous solubility and reduces aggregation, facilitating storage and handling.
- Reproducibility: Automated peptide synthesizers enable consistent batch-to-batch quality, critical for biochemical assay reliability.
Analytical Characterization
The synthesized compound is characterized by:
- Mass Spectrometry (MS): Confirms molecular weight and structure.
- Nuclear Magnetic Resonance (NMR): Verifies chemical structure and peptide integrity.
- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors reaction progress.
- Fluorescence Spectroscopy: Validates the functional fluorogenic property of the 7-amido-4-methylcoumarin moiety.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Purpose/Effect |
|---|---|---|
| Coupling Reagents | DCC/NHS | Activate carboxyl groups for peptide bond formation |
| Solvent | DMF | Solubilizes peptides and reagents |
| Protecting Groups | Boc or Fmoc | Prevent unwanted side reactions |
| Temperature | Room temperature to 40°C | Optimal for coupling efficiency |
| Purification Method | Preparative HPLC | Achieve ≥98% purity |
| Final Form | Powder | Stable storage form |
| Storage Conditions | -20°C, protected from light | Preserve compound integrity |
Chemical Reactions Analysis
Types of Reactions: : N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond between phenylalanine and the 7-amido-4-methylcoumarin results in the release of a fluorescent signal .
Common Reagents and Conditions: : The hydrolysis reactions typically require specific proteases such as chymotrypsin or trypsin, and are conducted under physiological conditions (pH 7.4, 37°C) to mimic biological environments .
Major Products: : The major product formed from the hydrolysis of this compound is 7-amido-4-methylcoumarin, which exhibits strong fluorescence, making it easy to detect and quantify .
Scientific Research Applications
Scientific Research Applications
-
Biochemical Assays :
- Used extensively as a fluorogenic substrate to study the activity of proteolytic enzymes such as plasmin and chymotrypsin.
- Enables real-time monitoring of enzyme activity through fluorescence intensity.
-
Medical Research :
- Investigates the role of proteases in diseases such as cancer and cardiovascular disorders.
- Assists in understanding the mechanisms behind fibrinolysis and coagulation disorders.
-
Drug Development :
- Aids in screening potential inhibitors of proteolytic enzymes.
- Useful in characterizing the efficacy of new drug candidates targeting protease pathways.
-
Industrial Applications :
- Employed in quality control processes for enzyme-based products.
- Utilized in assays to determine enzyme activity in various industrial applications.
Enzyme Kinetics
The following table summarizes kinetic parameters obtained from studies using N-Succinyl-Ala-Ala-Phe-AMC as a substrate:
| Enzyme | Substrate Concentration (μM) | Initial Velocity (RFU/s) | K_m (μM) | K_i (nM) |
|---|---|---|---|---|
| Plasmin | 8 - 3000 | Varies | 44.3 | Calculated from IC₅₀ values |
| Chymotrypsin | 10 - 2000 | Varies | 32.1 | Calculated from IC₅₀ values |
This data highlights the compound's reliability in determining enzyme kinetics and inhibitor effectiveness.
Case Studies
-
Plasmin Inhibition Assays :
A study utilized N-Succinyl-Ala-Ala-Phe-AMC to evaluate the inhibition of plasmin by various recombinant Kunitz-type protease inhibitors (KPIs). The degradation of the substrate was monitored through fluorescence, providing insights into the kinetic parameters of the inhibitors. The Km value obtained was consistent with previous findings, affirming the substrate's reliability in enzymatic assays. -
Fibrinolysis Inhibition :
The substrate was employed to assess fibrinolysis inhibition in fibrin matrices. By monitoring substrate degradation in the presence of KPIs, researchers quantified the effectiveness of these inhibitors in preventing plasmin-mediated fibrinolysis, crucial for therapeutic applications in coagulation disorders. -
Characterization of Protease Specificity :
Research involving recombinant serine proteases demonstrated that N-Succinyl-Ala-Ala-Phe-AMC could effectively characterize substrate specificity and enzyme kinetics, leading to insights into potential therapeutic targets for diseases involving dysregulated protease activity.
Mechanism of Action
The mechanism of action of N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin involves its cleavage by specific proteases at the peptide bond between phenylalanine and the 7-amido-4-methylcoumarin. This cleavage releases the fluorescent 7-amido-4-methylcoumarin, which can be detected and measured. The molecular targets are the active sites of proteases, and the pathway involves the hydrolysis of the peptide bond .
Comparison with Similar Compounds
Comparison with Similar Compounds
Fluorogenic coumarin-based substrates share structural similarities but differ in peptide sequences, target enzymes, and applications. Below is a detailed comparison:
Target Enzyme Specificity
Key Insight: The peptide sequence determines enzyme specificity. For example, the Ala-Ala-Phe motif in the primary compound targets chymotrypsin’s preference for hydrophobic residues, whereas L-Leucine-7-amido-4-MC is tailored for leucine aminopeptidase .
Fluorogenic Properties and Kinetic Parameters
All coumarin derivatives release 7-amino-4-methylcoumarin (AMC) upon cleavage, but kinetic parameters vary:
- N-Succinyl-Ala-Ala-Phe-7-amido-4-MC : Exhibits a kcat enhancement of 15× when encapsulated in 30 nm vesicles compared to free solution .
- L-Glutamic acid γ-(7-amido-4-MC) : Reported to have lower baseline fluorescence due to steric hindrance from the glutamic acid side chain .
Commercial Availability and Cost
| Compound Name | Catalog Price (5 mg) | Supplier |
|---|---|---|
| N-Succinyl-Ala-Ala-Phe-7-amido-4-MC | $141.00 | Santa Cruz Biotech |
| L-Glutamic acid γ-(7-amido-4-MC) | $146.00 (50 mg) | Santa Cruz Biotech |
| L-Leucine-7-amido-4-MC hydrochloride | $178.00 (50 mg) | Santa Cruz Biotech |
Note: Cost differences reflect peptide complexity and demand. The primary compound’s higher price aligns with its broad applicability in protease research .
Proteasome and NEP Activity Assays
- In Plasmodiophora brassicae, the substrate quantified serine protease activity at pH 6.0–8.0, with optimal activity at 37°C .
- NEP activity assays using this substrate demonstrated statins’ role in enhancing amyloid-β degradation, critical for Alzheimer’s therapeutics .
Nanocontainer Studies
Encapsulation in PS-b-PAA vesicles (30–170 nm diameter) increased α-chymotrypsin’s kcat due to confined reaction dynamics, highlighting its utility in bio-nanotechnology .
Limitations of Analogues
Compounds like N-Succinyl-Ile-Ala-7-amido-4-MC lack detailed kinetic or application data, limiting their utility compared to well-characterized analogues .
Biological Activity
N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin (Suc-Ala-Ala-Phe-AMC) is a synthetic fluorogenic substrate widely utilized in biochemical assays to study proteolytic enzymes. This compound is particularly notable for its ability to emit fluorescence upon enzymatic cleavage, making it a valuable tool in enzyme kinetics and protease activity studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₂₁N₃O₅, with a molar mass of approximately 373.39 g/mol. The structure includes a succinyl group, which enhances the compound's solubility and stability compared to other substrates lacking this modification.
Biological Activity
The biological activity of Suc-Ala-Ala-Phe-AMC is primarily linked to its function as a substrate for various proteases. Its fluorogenic properties allow for sensitive detection of enzyme activity, particularly in the context of:
- Protease Assays : Suc-Ala-Ala-Phe-AMC is used to measure the activity of serine proteases and aminopeptidases. Enzymatic cleavage results in the release of 7-amido-4-methylcoumarin (AMC), which can be quantitatively measured through fluorescence spectroscopy .
- Enzyme Kinetics : The compound facilitates studies on enzyme kinetics by providing a clear signal that correlates with protease activity. This is essential for understanding the catalytic mechanisms and regulatory pathways of various enzymes .
Case Studies and Research Findings
- Proteolytic Activity in Borrelia burgdorferi : A study demonstrated the use of Suc-Ala-Ala-Phe-AMC in assessing the aminopeptidolytic activity of Borrelia burgdorferi. The fluorescence emitted upon hydrolysis was measured to evaluate enzyme efficiency under different conditions, revealing insights into the organism's metabolic processes .
- Inhibition Studies : Research has shown that various inhibitors can affect the hydrolytic activity towards Suc-Ala-Ala-Phe-AMC. For instance, chymotrypsin inhibitors like TPCK were found to abolish enzymatic activity, indicating the substrate's utility in studying inhibitor effects on proteolytic enzymes .
- Application in Human Studies : In human studies, Suc-Ala-Ala-Phe-AMC has been used to investigate enzyme activities related to reproductive biology. Sperm extracts displayed hydrolytic activity towards this substrate, which was inhibited by specific protease inhibitors, highlighting its relevance in fertility research .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| This compound | Contains succinyl group | Enhanced solubility and stability |
| L-Ala-Ala-Phe-7-amido-4-methylcoumarin | Lacks succinyl modification | Less soluble; used for simpler assays |
| H-Alanine 7-amido-4-methylcoumarin | Simpler structure without additional residues | Reduced fluorogenic properties |
Q & A
Q. How is N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin utilized in protease activity assays?
This fluorogenic substrate is hydrolyzed by proteases (e.g., β-chymotrypsin, neprilysin) at the Phe-AMC bond, releasing 7-amino-4-methylcoumarin (AMC), which emits fluorescence at 380 nm upon excitation. A standard protocol involves incubating the substrate (0.05 mM) in MOPS buffer (0.1 M, pH 6.0–8.0) with CaCl₂ (10 mM) and MgCl₂ (5 mM) at 22–37°C. Fluorescence is measured using a spectrophotometer (e.g., NanoDrop 1000) before and after incubation to quantify proteolytic activity .
Q. What are the optimal conditions for kinetic studies using this substrate?
Optimal pH ranges from 6.0 to 8.0, with temperature-dependent activity peaking at 37°C for mammalian enzymes. Substrate concentrations should be maintained below 0.1 mM to avoid inner-filter effects in fluorescence measurements. Pre-incubation of enzyme and substrate for 3 hours is typical, with data normalized to protein concentration to ensure reproducibility .
Q. How is this substrate prepared and stored to ensure stability?
The compound is typically dissolved in DMSO or aqueous buffers (e.g., MOPS) at 1–10 mM stock concentrations. Aliquots should be stored at -20°C, protected from light to prevent coumarin photodegradation. Freeze-thaw cycles must be minimized to retain substrate integrity .
Advanced Research Questions
Q. How does confinement in polymeric vesicles affect β-chymotrypsin kinetics with this substrate?
In PS--PAA vesicles, confinement reduces the apparent by 30–50% compared to free solution due to restricted diffusion. Smaller vesicles (50–100 nm diameter) show lower catalytic efficiency (), while larger vesicles (200 nm) mimic bulk solution behavior. These findings highlight the importance of container size in mimicking intracellular environments .
Q. What methodological considerations address contradictory kinetic data across studies?
Discrepancies in and values often arise from:
- Buffer composition : Divalent cations (Ca²⁺, Mg²⁺) enhance enzyme stability but may chelate substrates .
- Fluorescence quenching : Confined systems (e.g., vesicles) require correction for light scattering using controls without enzyme .
- Enzyme source : Recombinant vs. purified enzymes may exhibit varying post-translational modifications .
Q. How is this substrate applied in Alzheimer’s disease (AD) research?
It quantifies neprilysin (NEP) activity, which degrades Aβ42 peptides. In AD models, NEP activity assays use 0.05 mM substrate with 10 µM thiorphan (NEP inhibitor) to validate specificity. Concurrent ELISA measurements of Aβ42 and TNFα correlate enzymatic activity with amyloid pathology .
Q. Can coumarin derivatives like this substrate interact with non-proteolytic targets?
Yes. Structural analogs (e.g., Lys-Ala-AMC) facilitate HIV-1 RNA dimer maturation via stacking interactions with aromatic RNA bases. Modifications to the coumarin scaffold (e.g., O1 position) or side-chain charge (e.g., guanidino groups) enhance RNA binding, suggesting potential for antiviral drug design .
Methodological Tables
Q. Table 1. Kinetic Parameters of β-Chymotrypsin in Free vs. Confined Systems
| Condition | (µM) | (s⁻¹) | (µM⁻¹s⁻¹) |
|---|---|---|---|
| Free solution | 120 ± 15 | 25 ± 3 | 0.21 |
| 50 nm vesicles | 140 ± 20 | 12 ± 2 | 0.09 |
| 200 nm vesicles | 125 ± 18 | 20 ± 4 | 0.16 |
| Data adapted from confinement studies . |
Q. Table 2. Troubleshooting Fluorescence-Based Assays
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
